molecular formula C12H15N3O B11731897 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol CAS No. 1856047-26-1

2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol

Cat. No.: B11731897
CAS No.: 1856047-26-1
M. Wt: 217.27 g/mol
InChI Key: HEKKBPNLOTVBEM-UHFFFAOYSA-N
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Description

2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenol group and a pyrazole ring, which are connected through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol typically involves the reaction of 1,4-dimethyl-1H-pyrazole-5-amine with a suitable phenolic compound under specific conditions. One common method involves the use of formaldehyde as a linking agent, facilitating the formation of the aminomethyl bridge between the pyrazole and phenol moieties. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to promote the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-1H-pyrazole-5-amine: A precursor in the synthesis of the target compound.

    2-(1H-pyrazol-5-yl)phenol: Lacks the dimethyl substitution on the pyrazole ring.

    4-methyl-1H-pyrazole-5-amine: Similar structure but with a different substitution pattern.

Uniqueness

2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol is unique due to the presence of both a phenolic group and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1856047-26-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-[[(2,4-dimethylpyrazol-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-9-7-14-15(2)12(9)13-8-10-5-3-4-6-11(10)16/h3-7,13,16H,8H2,1-2H3

InChI Key

HEKKBPNLOTVBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=CC=C2O

Origin of Product

United States

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